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Emavusertib Maleate for Kinase Activity Assays: Application Notes and Protocols

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Introduction

Emavusertib maleate, also known as CA-4948 maleate, is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2][3] Emavusertib has demonstrated high selectivity for IRAK4 and also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][4] These application notes provide detailed protocols for utilizing Emavusertib maleate in both biochemical and cellular kinase activity assays to evaluate its inhibitory potential and elucidate its mechanism of action.

Mechanism of Action

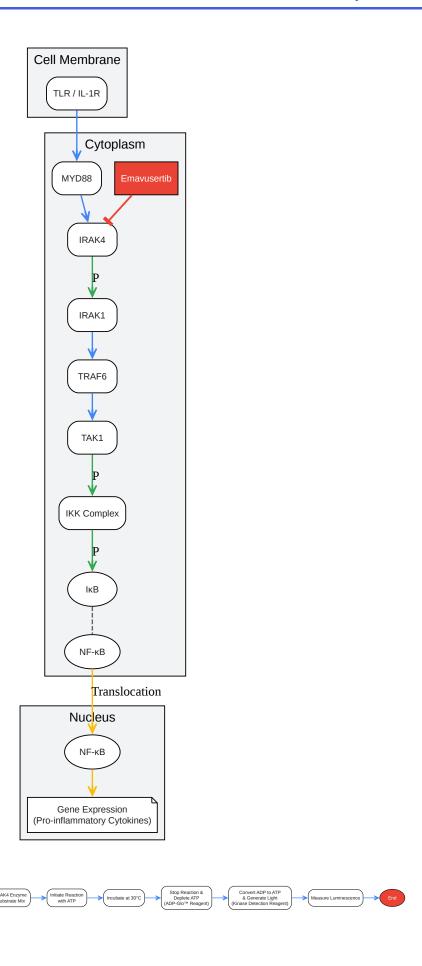
Emavusertib binds to the ATP-binding pocket of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[5] IRAK4 is a critical component of the Myddosome complex, which is formed upon activation of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) by their respective ligands.[6][7] This activation triggers a signaling cascade through MYD88, leading to the activation of NF-κB and MAPK pathways, which in turn drive the expression of pro-inflammatory cytokines and survival factors.[2] By inhibiting IRAK4, Emavusertib effectively blocks this inflammatory signaling.[1] Additionally, Emavusertib's inhibition of FLT3 provides a dual mechanism of action in cancers driven by FLT3 mutations.[4]





Signaling Pathway









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